Phenyl 4-aminobenzenesulfonate

Description

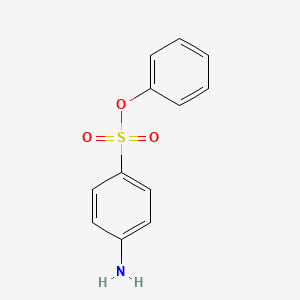

Phenyl 4-aminobenzenesulfonate (CAS: Not explicitly listed in evidence; structural formula: C₁₂H₁₁NO₃S) is a sulfonate ester derivative characterized by an amino (-NH₂) group at the para position of the benzenesulfonate moiety.

Properties

CAS No. |

40307-20-8 |

|---|---|

Molecular Formula |

C12H11NO3S |

Molecular Weight |

249.29 g/mol |

IUPAC Name |

phenyl 4-aminobenzenesulfonate |

InChI |

InChI=1S/C12H11NO3S/c13-10-6-8-12(9-7-10)17(14,15)16-11-4-2-1-3-5-11/h1-9H,13H2 |

InChI Key |

KIMBJCVMDVPXRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties and Biodegradation

- Biodegradation: Hydrogenophaga spp., particularly H. intermedia PBC, utilize phenyl 4-aminobenzenesulfonate as a carbon and nitrogen source. The degradation pathway involves deamination via a conserved sad operon, converting the compound to 4-sulfocatechol .

- Auxotrophy: Hydrogenophaga strains require p-aminobenzoic acid (pABA) and biotin supplementation for growth on this substrate, indicating incomplete biosynthetic pathways for these cofactors .

- Enzymatic Steps : The initial deamination step is hypothesized to involve a dioxygenase, though the exact enzyme remains unidentified .

Comparison with Structurally Similar Sulfonate Compounds

The physicochemical properties and biodegradability of this compound are influenced by its amino substituent. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison of Sulfonate Esters

Key Findings:

Substituent Effects on Biodegradation: The amino group in this compound facilitates enzymatic recognition by Hydrogenophaga spp., enabling efficient deamination . Halogenated derivatives (e.g., bromine in phenyl 4-bromobenzenesulfonate) exhibit reduced biodegradability due to steric hindrance and electron-withdrawing effects, which impede dioxygenase activity .

Metabolic Versatility of Hydrogenophaga: The conserved sad operon in Hydrogenophaga strains suggests evolutionary adaptation to sulfonate metabolism, though substrate specificity is narrow. Natural homologs of 4-aminobenzenesulfonate are likely the primary targets . Strains lacking hydrogen oxidation genes challenge the genus' original taxonomic classification, highlighting metabolic diversity .

Analytical Methods for Sulfonates: Spectrophotometric techniques, such as azo-dye coupling with 2-aminobenzothiazole, enable sensitive detection of aromatic sulfonates (detection limit: 0.4–10 ppm) .

Q & A

Basic: What methodologies are recommended for synthesizing and crystallizing phenyl 4-aminobenzenesulfonate derivatives?

Methodological Answer:

The synthesis of diisopropylammonium 4-aminobenzenesulfonate, a derivative, involves a 1:1 molar ratio reaction between diisopropylamine and sulfanilic acid in aqueous solution. After stirring for one hour, the filtrate is slowly evaporated to yield plate-like crystals. Crystallization conditions (e.g., temperature, solvent evaporation rate) significantly impact crystal quality. Structural characterization requires X-ray diffraction (XRD) with a Mo Kα radiation source (λ = 0.71073 Å) and refinement using software like CrysAlis PRO and SHELXL97. Key parameters include unit cell dimensions (e.g., monoclinic P21/c space group, a = 8.1712 Å, b = 20.1515 Å) and hydrogen-bond geometry (N–H···O interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.